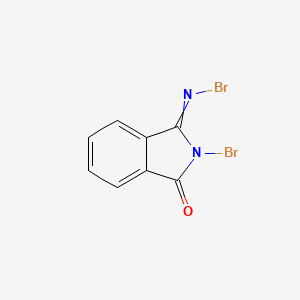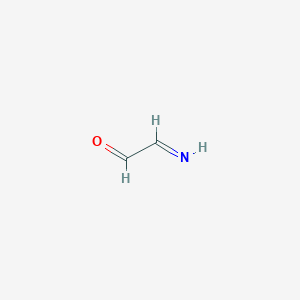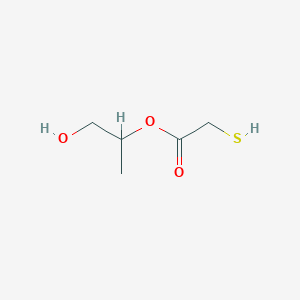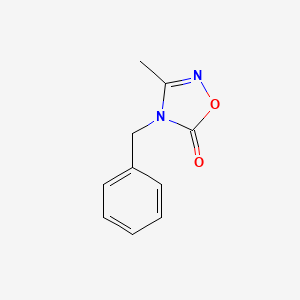
1,1',1''-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes three sulfonyl groups attached to a benzene ring
準備方法
The synthesis of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
科学的研究の応用
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution. The pathways involved often include the activation of specific enzymes or receptors, leading to desired chemical transformations.
類似化合物との比較
Compared to other sulfonyl-containing compounds, 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is unique due to its tri-sulfonyl structure, which provides enhanced reactivity and stability. Similar compounds include:
1,1’,1’'-(Benzene-1,3,5-triyltrisulfonyl)tris(4-methylbenzene): Differing in the position of the sulfonyl groups, affecting its reactivity.
1,1’,1’'-(Benzene-1,4,5-triyltrisulfonyl)tris(4-methylbenzene): Another structural isomer with distinct chemical properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial applications.
特性
CAS番号 |
143894-04-6 |
|---|---|
分子式 |
C27H24O6S3 |
分子量 |
540.7 g/mol |
IUPAC名 |
1,2,3-tris-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C27H24O6S3/c1-19-7-13-22(14-8-19)34(28,29)25-5-4-6-26(35(30,31)23-15-9-20(2)10-16-23)27(25)36(32,33)24-17-11-21(3)12-18-24/h4-18H,1-3H3 |
InChIキー |
CVUQWRQOSWSBNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)



![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)


![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)



![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)
